molecular formula C23H23N3O5 B2946595 Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-30-4

Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2946595
CAS RN: 899992-30-4
M. Wt: 421.453
InChI Key: BVNZUYKRFRBDND-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a six-membered ring with two nitrogen atoms, would be a key feature of this structure. The ethoxy, amino, and phenyl groups would be attached to this ring .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amine group could participate in acid-base reactions, the ester group could undergo hydrolysis or condensation reactions, and the pyridazine ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar amine and ester groups could enhance its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Agent Development

This compound may serve as a scaffold for creating new antimicrobial agents targeting multidrug-resistant pathogens. The presence of the 2,5-dimethylphenyl group suggests potential activity against Gram-positive bacteria, similar to other derivatives . Research could explore its efficacy against strains resistant to current antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

Antifungal Applications

The structural similarity to known antifungal agents implies that this compound could be investigated for its effectiveness against fungal pathogens. It might be particularly useful against drug-resistant strains of Candida, offering an alternative to traditional treatments like fluconazole .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound were a drug, its mechanism of action could involve interacting with a specific biological target, such as a protein or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is volatile, it could pose an inhalation hazard. If it’s reactive, it could pose a fire or explosion hazard .

Future Directions

The future research directions for this compound could involve exploring its potential uses, such as in the development of new drugs or materials, or studying its reactivity to discover new chemical reactions .

properties

IUPAC Name

ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(13-21(28)26(25-22)17-8-6-5-7-9-17)31-14-20(27)24-18-12-15(2)10-11-16(18)3/h5-13H,4,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNZUYKRFRBDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

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